Trigothysoid N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

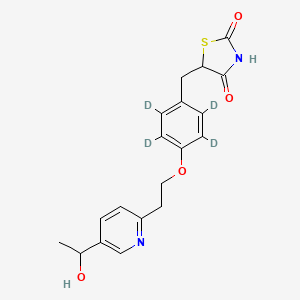

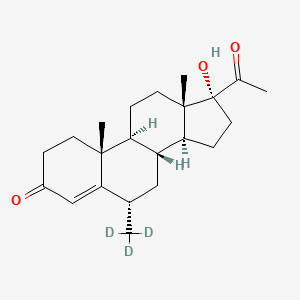

Trigothysoid N is a natural daphnane diterpenoid compound obtained from the plant Trigonostemon thyrsoideus. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties .

科学研究应用

Trigothysoid N has been extensively studied for its scientific research applications. In the field of medicine, it has shown promising anti-cancer properties by inhibiting tumor proliferation and migration. This compound targets mitochondria and regulates the STAT3/FAK signaling pathway, making it a potential therapeutic agent for treating non-small cell lung cancer . Additionally, this compound has applications in chemistry and biology due to its unique chemical structure and biological activities .

生化分析

Biochemical Properties

Trigothysoid N has been shown to inhibit tumor proliferation and migration by targeting mitochondria and regulating the STAT3/FAK signal pathway . It also suppresses angiogenesis .

Cellular Effects

In cellular processes, this compound interrupts the cell cycle and inhibits tumor proliferation and migration . It targets mitochondria, regulates the STAT3/FAK signal pathway, and suppresses angiogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . It also induces apoptosis .

Temporal Effects in Laboratory Settings

It has been shown to suppress tumor cell growth in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown antiangiogenetic activity and antitumor activity against A549 in a transgenic zebrafish model .

Metabolic Pathways

It is known to interact with the STAT3/FAK signal pathway .

Subcellular Localization

准备方法

Trigothysoid N is primarily extracted from natural sources, specifically from the plant Trigonostemon thyrsoideus. The extraction process typically involves solvent extraction, followed by separation, purification, and crystallization . There are also reports of chemical synthesis methods being employed to produce this compound, although these methods are less common compared to natural extraction .

化学反应分析

Trigothysoid N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

作用机制

The mechanism of action of Trigothysoid N involves targeting mitochondria and regulating the STAT3/FAK signaling pathway. By interrupting the cell cycle and inhibiting angiogenesis, this compound effectively suppresses tumor proliferation and migration . This compound’s ability to target specific molecular pathways highlights its potential as a therapeutic agent.

相似化合物的比较

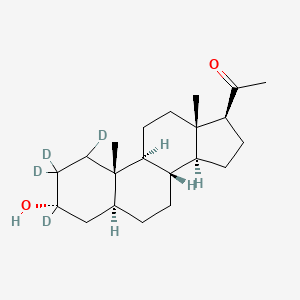

Trigothysoid N is part of the daphnane diterpenoid family, which includes compounds such as rediocides A, C, and F, and trigonosin F. These compounds share similar structural features and biological activities, particularly their anti-cancer properties . this compound stands out due to its potent ability to inhibit tumor proliferation and migration by targeting specific molecular pathways .

属性

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYYYQORHVVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for Rediocide A?

A1: Rediocide A induces G-protein-coupled receptor (GPCR) desensitization and internalization by activating conventional protein kinase C (PKC). This effect was observed across multiple GPCRs, suggesting a general rather than receptor-specific mechanism. []

Q2: What is Rediocide A primarily known for?

A2: Rediocide A, a daphnane ester, is primarily recognized for its potent insecticidal activity. It was initially isolated from the roots of Trigonostemon reidioides, a plant traditionally used for flea control. [, , , ]

Q3: What other biological activities have been reported for Rediocide A?

A3: Besides its insecticidal properties, Rediocide A has shown cytotoxic activity against various cancer cell lines. [] Recent studies also suggest it may act as an immune checkpoint inhibitor by downregulating CD155 expression, thereby enhancing the tumouricidal activity of natural killer (NK) cells. []

Q4: Are there other compounds similar to Rediocide A?

A4: Yes, several structural analogs of Rediocide A, namely Rediocides B-F, have been isolated from Trigonostemon reidioides. These analogs also exhibit potent insecticidal activity against fleas. [, , ]

Q5: Has the structure of Rediocide A been fully characterized?

A5: Yes, the structure and stereochemistry of Rediocide A have been elucidated using spectroscopic techniques including NMR and mass spectrometry. It is classified as a highly modified daphnane diterpenoid. [, ]

Q6: Has the potential of Rediocide A as an antitoxin been explored?

A6: Yes, research suggests Rediocide A may act as a potential antitoxin against cobra venom. Molecular docking studies show that Rediocides A and G can bind to α‐cobratoxin, potentially blocking its interaction with the nicotinic acetylcholine receptor. [] In vitro and in vivo studies further support this potential detoxification mechanism. []

Q7: Are there synthetic routes available for Rediocide A?

A7: While a complete total synthesis of Rediocide A has not been reported, significant progress has been made in developing synthetic approaches for daphnane diterpenoids in general. These strategies involve constructing the tricyclic core structure using various methodologies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。